molecular formula C13H14N4O3 B2717514 3-(Cyclopentanecarboxamido)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid CAS No. 1206969-11-0

3-(Cyclopentanecarboxamido)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid

Cat. No.: B2717514
CAS No.: 1206969-11-0
M. Wt: 274.28
InChI Key: YPLCZQNWNLZLFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Cyclopentanecarboxamido)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid is a heterocyclic compound that features a triazole ring fused to a pyridine ring

Mechanism of Action

The compound “3-(Cyclopentanecarboxamido)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid” is a derivative of triazolo[4,3-a]pyridine. Triazolo[4,3-a]pyridines are a class of compounds that contain a pyridine ring fused with a 1,2,4-triazole ring. These compounds have been studied for their potential biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer effects . The specific activities of these compounds can vary widely depending on the nature and position of the substituents on the rings.

The cyclopentanecarboxamido group in the compound might influence its lipophilicity, which could affect its absorption and distribution in the body. The carboxylic acid group could potentially form hydrogen bonds with biological targets, influencing its binding affinity and activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopentanecarboxamido)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopentanecarboxylic acid with hydrazine to form the corresponding hydrazide. This intermediate is then reacted with a suitable pyridine derivative to form the triazole ring through a cyclization reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopentanecarboxamido)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

3-(Cyclopentanecarboxamido)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 3-(Cyclopentanecarboxamido)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid
  • [1,2,4]Triazolo[4,3-a]pyridine-6-carboxylic acid

Uniqueness

Compared to similar compounds, 3-(Cyclopentanecarboxamido)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its cyclopentanecarboxamido group, for instance, may enhance its binding affinity to certain targets or improve its stability under various conditions .

Properties

IUPAC Name

3-(cyclopentanecarbonylamino)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O3/c18-11(8-3-1-2-4-8)14-13-16-15-10-6-5-9(12(19)20)7-17(10)13/h5-8H,1-4H2,(H,19,20)(H,14,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPLCZQNWNLZLFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC2=NN=C3N2C=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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